2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a complex organic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound features a quinazolinone core that is substituted with a 3-bromobenzylthio group and a 4-methoxyphenyl group, contributing to its unique chemical and biological characteristics. The molecular formula for this compound is , and it has a molecular weight of 453.4 g/mol. Its CAS number is 488840-68-2 .
The synthesis of 2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves several key steps:
The synthesis may employ various solvents and reagents, such as dimethylformamide (DMF) or dichloromethane, under controlled temperature conditions to optimize yields and purity. Techniques such as column chromatography may be utilized for purification of the final product.
The molecular structure of 2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone can be represented as follows:
The compound's structure includes a quinazolinone ring system that is pivotal for its biological activity.
2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone can undergo several chemical reactions:
These reactions are typically conducted under controlled laboratory conditions, with monitoring through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The mechanism of action for 2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves interaction with specific molecular targets within biological systems:
Relevant data from spectral analyses (NMR, IR) confirm structural integrity and purity post-synthesis .
2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone has significant scientific uses due to its biological activities:
Research continues to explore additional therapeutic applications and mechanisms of action, highlighting the compound's potential in medicinal chemistry .
Quinazolinone represents a privileged heterocyclic scaffold in drug discovery due to its structural versatility and broad-spectrum bioactivity. This fused bicyclic system consists of a benzene ring fused to pyrimidin-4(3H)-one, enabling diverse substitutions at C2, C3, and N3 positions that modulate pharmacological properties. Naturally occurring quinazolinone alkaloids exhibit significant biological activities, with over 150 identified derivatives serving as evolutionary-optimized templates for synthetic modification [4]. The scaffold’s drug-like properties include balanced lipophilicity, hydrogen bonding capacity, and aromatic stability, facilitating target engagement across multiple therapeutic domains. Clinically validated examples include:
Table 1: Clinically Relevant Quinazolinone-Based Therapeutics
Compound | Therapeutic Application | Molecular Target |
---|---|---|
Erlotinib | Non-small cell lung cancer | EGFR tyrosine kinase |
Gefitinib | Pancreatic cancer | EGFR tyrosine kinase |
Prazosin | Hypertension, PTSD | α1-adrenergic receptors |
Lapatinib | Breast cancer | HER2/EGFR tyrosine kinases |
Idelalisib | Chronic lymphocytic leukemia | PI3Kδ kinase |
These therapeutics exploit the quinazolinone core’s ability to mimic purine bases in ATP-binding sites, enabling kinase inhibition [4]. The scaffold’s planar geometry facilitates DNA intercalation, contributing to anticancer effects observed in compounds like 2-(4-bromophenyl)-quinazolin-4(3H)-one, which demonstrates nanomolar cytotoxicity against breast cancer cell lines [4]. Structural biology studies confirm that C2 and N3 substituents profoundly influence binding orientation and affinity, enabling rational design of target-specific derivatives.
The molecular architecture of 2-((3-bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone integrates three strategic modifications:
Thioether Linkage: The C2-thioether bridge ((3-bromobenzyl)thio) enhances conformational flexibility and membrane permeability compared to oxygen analogs. Sulfur’s polarizability facilitates stronger van der Waals interactions with hydrophobic enzyme pockets, while its nucleophilic potential enables redox-modulated biological effects. In antimicrobial quinazolinones like 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one, thioether derivatives exhibit 4-fold lower MIC values against Staphylococcus aureus compared to oxygen-linked analogs [4].
3-(4-Methoxyphenyl) Group: The N3-bound p-methoxyphenyl moiety contributes to electron delocalization across the quinazolinone ring, enhancing metabolic stability. The methoxy group’s hydrogen-bond accepting potential facilitates interactions with kinase hinge regions, as demonstrated in EGFR inhibitors like erlotinib where analogous substituents improve binding affinity [4].
C2-(3-Bromobenzyl)thio Moiety: The ortho-bromo substitution on the benzyl ring provides a heavy atom effect for crystallographic studies and enables further functionalization via cross-coupling reactions. Bromine’s steric and electronic properties enhance binding to targets like RAD51, where quinazolinone derivatives with halogenated aryl groups show IC50 values <1 µM in triple-negative breast cancer models [4].
Table 2: Comparative Bioactivity of Quinazolinone Substituents
Position | Substituent Type | Biological Impact | Example Potency Enhancement |
---|---|---|---|
C2 | Thioether | 3–5× increased antimicrobial activity | MIC 8 µg/mL vs. 32 µg/mL (O-analog) |
C2-Aryl | Halogen (Br/Cl) | 2–10× improved anticancer potency | IC50 0.8 µM vs. 5.2 µM (H-analog) |
N3-Aryl | p-Methoxy | 3× metabolic stability increase | t½ 42 min vs. 14 min (unsubstituted) |
The strategic molecular design enables simultaneous targeting of multiple pathological pathways:
Anticancer Activity: The bromobenzyl-thio moiety intercalates DNA while inhibiting RAD51-mediated DNA repair in triple-negative breast cancer cells. Molecular modeling predicts binding to the RAD51 oligomerization interface through halogen bonding between the bromine atom and Tyr232 residue [4].
Antimicrobial Action: The thioether linkage disrupts microbial membrane integrity, with the 3-bromobenzyl group enhancing penetration through hydrophobic bacterial membranes. Derivatives like 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-41(H)-one demonstrate synergistic effects by generating reactive oxygen species within microbial cells [4].
Kinase Inhibition: The planar quinazolinone core mimics purine geometry, enabling competitive ATP binding in kinases overexpressed in cancers. The 4-methoxyphenyl group at N3 occupies allosteric pockets in kinases like EGFR, as confirmed through co-crystallization studies of analogous compounds [4].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: